molecular formula C12H10ClIN2O2 B2819893 N-(1-acetyl-2-chloro-1H-indol-3-yl)-2-iodoacetamide CAS No. 924967-33-9

N-(1-acetyl-2-chloro-1H-indol-3-yl)-2-iodoacetamide

Cat. No. B2819893
CAS RN: 924967-33-9
M. Wt: 376.58
InChI Key: VEKVHBAECLCIKQ-UHFFFAOYSA-N
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Description

N-(1-acetyl-2-chloro-1H-indol-3-yl)-2-iodoacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. It is a synthetic compound that is used as a tool for the identification and modification of proteins.

Scientific Research Applications

Synthesis and Biological Activity

  • A study by Mphahlele et al. (2017) details the synthesis and evaluation of novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides for their in vitro antiplasmodial properties against Plasmodium falciparum, highlighting the potential of indole acetamides in developing antimalarial agents (M. Mphahlele, M. M. Mmonwa, Y. Choong, 2017).

  • Research by Al-Ostoot et al. (2020) on the design-based synthesis and molecular docking analysis of an indole acetamide derivative demonstrated anti-inflammatory activity, indicating the utility of such compounds in drug discovery and development (F. H. Al-Ostoot et al., 2020).

Mechanistic Insights and Applications

  • The work by Hains and Robinson (2017) compared the effects of iodoacetamide and 2-chloroacetamide on peptide alkylation, offering insights into the selectivity and potential off-target effects of alkylating agents, which is relevant for understanding the chemical behavior of chloro and iodo substituted acetamides in biological contexts (P. Hains, P. Robinson, 2017).

Synthetic Methodologies

  • A study by Magadum and Yadav (2018) on the chemoselective acetylation of 2-aminophenol using immobilized lipase presents a method that could be applicable in the synthesis or modification of compounds similar to N-(1-acetyl-2-chloro-1H-indol-3-yl)-2-iodoacetamide, demonstrating the role of biocatalysis in achieving selective chemical transformations (Deepali B Magadum, G. Yadav, 2018).

properties

IUPAC Name

N-(1-acetyl-2-chloroindol-3-yl)-2-iodoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClIN2O2/c1-7(17)16-9-5-3-2-4-8(9)11(12(16)13)15-10(18)6-14/h2-5H,6H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKVHBAECLCIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C(=C1Cl)NC(=O)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetyl-2-chloro-1H-indol-3-yl)-2-iodoacetamide

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